1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid
Overview
Description
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include imidazole, methoxybenzene, and methylbenzene, along with catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Chemical Reactions Analysis
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-2-phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring, which may affect its binding properties and reactivity.
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid: The position of the methoxy group is different, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)17-19-16(18(21)22)11-20(17)14-4-3-5-15(10-14)23-2/h3-11H,1-2H3,(H,21,22) |
InChI Key |
PIOJDHCPKCBKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC(=CC=C3)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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